Barium phosphate

説明

特性

IUPAC Name |

barium(2+);diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ba.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKZZMMCDILMEF-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

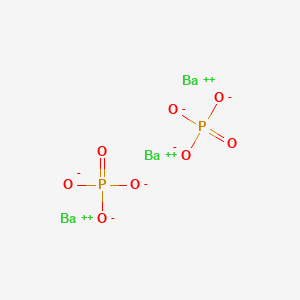

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba3(PO4)2, Ba3O8P2 | |

| Record name | barium orthophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20889612 | |

| Record name | Phosphoric acid, barium salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barium phosphate is soluble in water; [Nordberg, p. 19] | |

| Record name | Barium phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9553 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13466-20-1, 13517-08-3, 13847-18-2 | |

| Record name | Phosphoric acid, barium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013466201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, barium salt (2:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013517083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, barium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013847182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, barium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, barium salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, barium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tribarium diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Barium Phosphate Materials

Solution-Based Precipitation Techniques

Solution-based precipitation methods are widely utilized for synthesizing barium phosphate (B84403) materials. These techniques are favored for their ability to produce fine, homogeneous powders at relatively low temperatures. The fundamental principle of these methods involves the precipitation of barium phosphate from a solution containing soluble barium and phosphate precursors.

Co-precipitation and Simple Wet Precipitation Protocols

Co-precipitation and simple wet precipitation represent straightforward and common approaches for the synthesis of this compound. researchgate.netrhhz.net These protocols involve the reaction of a soluble barium salt, such as barium chloride (BaCl₂), with a phosphate source like diammonium phosphate ((NH₄)₂HPO₄) in an aqueous solution. The resulting precipitate of this compound can then be isolated through filtration, followed by washing and drying. The general chemical reaction can be represented as:

3BaCl₂ + 2(NH₄)₂HPO₄ → Ba₃(PO₄)₂↓ + 4NH₄Cl + 2HCl

The properties of the synthesized this compound, including its specific phase (for example, Ba₃(PO₄)₂ or BaHPO₄), particle size, and morphology, are highly dependent on the reaction conditions. chalcogen.roresearchgate.net Critical parameters that are controlled to tailor the final product include the pH of the solution, the reaction temperature, and the concentration of the reactants. researchgate.netresearchgate.net For instance, research has shown that pH is a determining factor in the formation of different phases and morphologies of this compound. researchgate.netresearchgate.net

Sol-Gel Processing for Nanostructured Barium Phosphates

The sol-gel process is a versatile wet-chemical technique renowned for its ability to produce nanostructured materials with high purity and homogeneity at comparatively low temperatures. researchgate.netnih.gov In the context of nanostructured this compound synthesis, the process typically employs precursors such as barium nitrate (B79036) (Ba(NO₃)₂) and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄). nih.govwikipedia.org A key feature of this method is the use of a chelating agent, like citric acid, which forms a stable and homogeneous sol with the metal ions. nih.gov This sol is subsequently transformed into a gel through controlled hydrolysis and condensation reactions. The final nanostructured this compound powder is obtained after drying and calcining the gel. nih.gov

3Ba(NO₃)₂ + 2NH₄H₂PO₄ → Ba₃(PO₄)₂ + 2NH₄NO₃ + 4HNO₃ wikipedia.org

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal synthesis methods involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures within a sealed vessel, known as an autoclave. nih.gov These techniques are particularly effective for producing well-crystallized this compound powders with controlled morphologies. nih.govresearchgate.net

In a typical hydrothermal synthesis of this compound, precursor materials like barium nitrate and diammonium phosphate are dissolved in water and placed in a Teflon-lined autoclave. nih.gov The system is then heated to a specific temperature, for instance, 110°C, and maintained for a designated period, such as 24 hours, allowing the reaction and crystallization to occur under autogenous pressure. nih.gov After the reaction, the autoclave is cooled, and the product is collected by filtration and washing. nih.gov This approach has been utilized to create various this compound phases, including BaHPO₄ and Ba₃(PO₄)₂, often resulting in hierarchical structures. researchgate.net The pH of the initial reaction mixture is a critical parameter that significantly influences the resulting phase and morphology of the this compound product. researchgate.net

Continuous Precipitation Processes and Microcrystal Formation

Continuous precipitation processes provide a scalable method for the production of this compound microcrystals with a high degree of control over their size and morphology. patsnap.com This technique involves the simultaneous and continuous introduction of a barium salt solution and a phosphate solution into a precipitation vessel under meticulously controlled conditions, including pH, temperature, flow rates, and stirring intensity. patsnap.comgoogle.comgoogle.com By maintaining a steady state, this process facilitates the consistent formation of uniform microcrystals. patsnap.comgoogle.com The resulting precipitate is continuously removed from the vessel, filtered, washed, and dried. google.comgoogle.com This methodology is particularly advantageous for industrial-scale production where consistent product quality and high throughput are essential.

Solid-State Reaction Pathways

Solid-state reaction pathways represent a more traditional approach to synthesizing inorganic compounds. These methods involve the direct reaction between solid reactants at elevated temperatures to yield a new solid product.

Conventional High-Temperature Solid-State Synthesis

The conventional high-temperature solid-state synthesis of this compound involves the intimate mixing of solid precursors. Typically, a barium source such as barium carbonate (BaCO₃) or barium oxide (BaO) is blended with a phosphate source like diammonium phosphate ((NH₄)₂HPO₄) or phosphorus pentoxide (P₂O₅). rhhz.netresearchgate.net This mixture is then subjected to high temperatures, often exceeding 800°C, for extended periods to facilitate the solid-state diffusion and reaction that form the desired this compound compound. diva-portal.org

While this method is relatively simple in principle and can yield highly crystalline products, it is not without its challenges. rhhz.netdiva-portal.org The high temperatures and long reaction times can lead to a lack of control over particle size distribution and can cause significant particle agglomeration. rhhz.netdiva-portal.org Despite these potential drawbacks, the solid-state reaction method remains a valuable and frequently used technique for the synthesis of various this compound materials, especially when high crystallinity is a primary requirement. diva-portal.org

High-Energy Ball-Milling Assisted Synthesis for Precursors

High-energy ball milling is a mechanochemical technique utilized to synthesize materials and modify their properties. sapub.org This top-down approach involves the use of a planetary ball mill, where powders are subjected to repeated collisions with grinding balls, leading to plastic deformation, cold-welding, and fracture. sapub.org This process is effective in producing nanocrystalline powders and can induce phase transformations at room temperature. sapub.orgscience.gov

In the context of producing precursors for this compound, high-energy ball milling can be employed to refine the grain size of starting materials and create a more uniform mixture. For instance, the technique has been used to synthesize nanocrystalline hydroxyapatite (B223615), a calcium phosphate, by milling precursor powders. science.govscience.gov The mechanical energy supplied during milling can activate the precursors, potentially lowering the temperature and time required for subsequent calcination or reaction steps. This method has been shown to be effective in producing various composites and nanoalloys with high yield. sapub.orgias.ac.in

The process parameters, such as milling speed, time, and the ball-to-powder mass ratio, are critical factors that influence the final product's characteristics, including crystallite size and phase composition. science.govnih.gov For example, in the synthesis of barium molybdate, a higher milling speed resulted in a faster reaction time for the formation of the desired phase. nih.gov While specific studies on this compound precursors are not extensively detailed, the principles from related material syntheses suggest that high-energy ball milling is a viable method for preparing activated and homogenous precursors for the subsequent synthesis of various this compound compounds. sapub.orgscience.gov

Bio-Inspired and Environmentally Mediated Synthesis

Microbial Biosynthesis of this compound Nanoparticles

Bio-inspired synthesis routes offer an environmentally friendly approach to producing nanomaterials. The biosynthesis of this compound nanoparticles has been successfully demonstrated using microorganisms. patsnap.com In this method, bacteria, such as Bacillus subtilis, are utilized to mediate the formation of nanoparticles. researchgate.netchalcogen.ro The process typically involves introducing a suitable substrate, like an organic phosphate monoester, into a bacterial culture. researchgate.netchalcogen.ro The bacteria produce enzymes, such as alkaline phosphatase, which hydrolyze the substrate, leading to the precipitation of this compound nanoparticles. researchgate.net

The characteristics of the resulting nanoparticles are highly dependent on the reaction conditions, particularly the pH of the solution. researchgate.netchalcogen.ro TEM imaging has shown that these biosynthesized nanoparticles are often irregular and flake-like, with sizes typically ranging from 20 to 100 nanometers. researchgate.net This microbial method allows for the synthesis of nano-sized barium hydrogen phosphate (BaHPO₄) and barium sodium phosphate (BaNaPO₄) under specific pH conditions, which could not be replicated by purely chemical methods under the same conditions. researchgate.net

| pH Value | Average Crystallite Size (nm) |

| 7 | 48.56 |

| 8 | 36.60 |

| 9 | 31.89 |

| 10 | 33.27 |

| 11 | 34.79 |

| Table 1: Influence of pH on the average crystallite size of biosynthesized this compound nanoparticles. researchgate.netchalcogen.ro |

Influence of Biomacromolecules on Crystal Nucleation and Growth

Biomacromolecules, including proteins, polysaccharides, and metabolites secreted by microorganisms, play a crucial role in controlling the crystallization of inorganic materials in a process known as biomineralization. chalcogen.roresearchgate.net These organic molecules can regulate the nucleation, growth, size, and morphology of crystals. chalcogen.roresearchgate.net In the context of this compound synthesis, bacterial secretions and other biomacromolecules have been shown to be instrumental in the formation of specific crystal structures. researchgate.net

Research has indicated that the bacterial body and its secretions can induce the formation of different morphologies of barium hydrogen phosphate, such as irregular quadrilateral shapes and spheres. researchgate.net The metabolites present in the bacterial filtrate can induce the formation of nanoparticles, highlighting the significant role these biomacromolecules play in the crystal nucleation, growth, and aggregation processes. researchgate.net This control exerted by biomacromolecules provides a pathway to synthesize this compound materials with tailored morphologies that are not easily achievable through conventional chemical synthesis methods. researchgate.net The presence of these organic matrices can also affect the thermal stability of the resulting crystals. researchgate.net

Advanced Synthesis Technologies and Process Innovations

Cyclic Production Methods for Phosphate Co-products

Innovations in synthesis processes include the development of cyclic methods that allow for the efficient co-production of multiple valuable compounds, enhancing economic viability and reducing waste. google.com A patented cyclic process demonstrates the preparation of barium sulfate (B86663) and lithium-iron phosphate. google.com This method involves adding solid barium hydroxide (B78521) to a heated aqueous solution containing lithium and sulfate ions at temperatures above 50°C. google.com The rapid addition of barium hydroxide results in the precipitation of phase-pure barium sulfate, which can be used directly as "blanc fixe," a high-quality pigment. google.com

The remaining lithium-containing solution can then be further processed, creating an economical and efficient cycle for working up waste streams that contain both lithium and sulfate ions. google.com While this specific example leads to the formation of barium sulfate, the principle of a cyclic process for the co-production of a barium compound alongside another valuable phosphate product illustrates an advanced synthesis strategy. patsnap.comgoogle.com A similar approach has been developed for the co-production of this compound and ammonium chloride from barium chloride waste residues and ammonium phosphate. google.com In this process, after the precipitation and filtration of this compound, the resulting ammonium chloride solution is distilled to recover ammonium chloride crystals, creating an efficient cycle. google.com

Single-Step Catalytic Conversion Routes for Barium Phosphates

The development of single-step catalytic conversion processes represents a significant advancement in the synthesis of barium phosphates, offering a more direct and efficient route to the desired product. One such innovation is the conversion of barium sulfate to barium metaphosphate (Ba(PO₃)₂) in a single step. patsnap.com This is achieved through high-temperature calcination (around 500°C) of barium sulfate with ammonium dihydrogen phosphate. patsnap.com This method bypasses more complex, multi-step synthesis routes.

The concept of single-step catalytic conversion is also seen in other areas of chemical synthesis involving barium compounds. For example, barium hexaaluminate has been used as a solid catalyst for the direct chemical conversion of biomass-derived acids into valuable esters in a single step. researchgate.netacs.org this compound itself can act as a catalyst in reactions such as the alkoxylation of organic compounds. patsnap.comgoogle.com These examples highlight a trend towards developing efficient, one-pot catalytic processes for the synthesis and application of barium compounds, including various forms of this compound. patsnap.com

Parametric Control and Reaction Engineering

The synthesis of this compound materials with desired characteristics hinges on the precise control of various reaction parameters. By engineering the synthesis conditions, it is possible to tailor the physicochemical properties of the final product, including its purity, crystalline phase, particle size, and morphology. This section details the critical parameters and their influence on the outcome of this compound synthesis.

Optimization of pH, Temperature, and Reactant Stoichiometry

The fundamental properties of this compound are significantly influenced by the conditions of its synthesis, such as pH, temperature, and the molar ratios of its precursors.

pH Optimization The pH of the reaction medium is a critical factor that can determine the specific phase of this compound formed. researchgate.net For instance, precipitation carried out in a pH range of 5 to 7 typically yields plate-like crystals of barium hydrogen phosphate (BaHPO₄). In sol-gel synthesis, the pH is often adjusted to a more alkaline range of 9–10 with ammonia (B1221849) to facilitate the formation of a transparent sol, a precursor to mesoporous this compound. Different synthesis techniques utilize distinct pH ranges to achieve specific outcomes; continuous precipitation methods may operate at an acidic pH of 1-5, whereas catalyst synthesis can be performed in a broad alkaline range from 7 to 14. patsnap.comgoogle.com Bio-inspired synthesis methods have demonstrated that varying the pH between 7 and 11 directly influences the type of phosphate species present in the solution (H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻), which in turn dictates the final product. chalcogen.ro

Temperature Control Temperature is another key parameter, influencing reaction kinetics and the crystallinity of the product. Wet-chemical precipitation methods often involve heating the reaction mixture; for example, reacting barium hydroxide with phosphoric acid may start at 68°C and then be raised to 80°C under reflux for several hours to ensure the reaction goes to completion. Synthesis routes involving subsequent thermal treatment, such as the sol-gel method, use distinct temperatures for different stages, like aging a gel at 60°C for 24 hours, followed by calcination at a much higher temperature (e.g., 600°C) to induce crystallization. Hydrothermal techniques operate at elevated temperatures in sealed vessels, such as 180°C for 12 hours, to achieve high crystallinity and morphological control. For catalytic applications, synthesis solution temperatures can range from 25°C to 130°C, with subsequent calcination steps between 200°C and 600°C. google.com

Reactant Stoichiometry The molar ratio of barium to phosphate precursors is fundamental to obtaining the desired chemical composition. For the synthesis of trithis compound (Ba₃(PO₄)₂), a 3:2 molar ratio of barium (Ba²⁺) to phosphate (PO₄³⁻) is required to achieve charge balance and stoichiometric purity. This is often implemented by dissolving precursors like barium nitrate and ammonium dihydrogen phosphate in a 3:2 molar ratio for methods like sol-gel synthesis. It is also possible to produce crystals with non-stoichiometric surface or bulk compositions by intentionally varying the precursor ratios. google.com For barium orthophosphate catalysts, bulk Ba:P mole ratios can be varied between 1.1 and 1.5 by adjusting the initial reactant concentrations. google.com

Control of Crystalline Morphology, Particle Size, and Distribution

The morphology, size, and distribution of this compound particles are governed by the synthesis methodology and reaction parameters, which control the nucleation and growth processes.

Hydrothermal and precipitation methods offer significant control over these physical characteristics. For example, precipitation at a controlled pH of 5–7 can produce plate-like BaHPO₄ crystals with an average size ranging from approximately 12 to 30 μm. In contrast, a simple precipitation route without surfactants can yield Ba₃(PO₄)₂ as a nanopowder with crystallite sizes around 80 nm. rhhz.net

Advanced synthesis techniques allow for the creation of more complex and hierarchical structures. Sol-gel methods are known to produce mesoporous structures, while hydrothermal synthesis can yield a variety of morphologies, including microspheres and petal-like structures. researchgate.net The formation of these structures can be optimized by adjusting parameters like temperature and reaction time, which can also induce phase transitions, for instance, from a hexagonal to a rhombohedral phase in Ba₃(PO₄)₂ with increasing temperature. researchgate.net

Bio-inspired synthesis routes, using microorganisms like B. subtilis, can produce unique morphologies not typically seen in conventional chemical synthesis. researchgate.net These methods can yield irregular, flake-like nanostructures between 20 and 100 nm or distinct dumbbell-shaped BaHPO₄ particles, demonstrating the significant role of biological molecules in directing crystal growth. patsnap.comresearchgate.net

Role of Surfactants and Additives in Morphological Guidance

Surfactants and other additives are widely used in the synthesis of this compound and related materials to direct the morphology and control the particle size of the final product. google.com These molecules can influence the crystallization process in several ways, such as by complexing with precursor ions or by selectively adsorbing onto specific crystal faces, thereby inhibiting or promoting growth in certain directions. scirp.orgmdpi.comijcmas.com

In hydrothermal synthesis, citric acid has been employed as a surfactant to produce various morphologies, including microspheres composed of microcuboids or nanorods. researchgate.net For related barium compounds like barium sulfate, a wide range of additives has been explored. Chelating agents like ethylenediaminetetraacetic acid (EDTA) control the precipitation process by complexing with Ba²⁺ ions, while phosphonate (B1237965) groups and polyelectrolytes can also modulate crystal morphology. scirp.orgpku.edu.cnmdpi.com

The use of surfactants is a key strategy in microemulsion synthesis. Anionic surfactants like sodium bis(2-ethylhexyl)sulfosuccinate (AOT) can form reverse micelles that act as nanoreactors for the precipitation of nanoparticles. ijcmas.comacs.org The surfactant molecules can selectively adsorb onto specific crystal faces, suppressing their growth and guiding the formation of unique shapes, such as highly elongated nanofilaments. ijcmas.comacs.org Similarly, additives like Methyl Glycine Diacetic Acid (MGDA) have a dual function: they control the reaction by complexing with barium ions and also alter the final morphology by adsorbing onto specific crystal surfaces. mdpi.com However, it is noteworthy that some methods, such as simple precipitation, can successfully produce this compound nanopowders even without the use of any surfactants. researchgate.netrhhz.net

Advanced Structural and Spectroscopic Characterization of Barium Phosphate

Crystallographic Investigations

Crystallographic studies are fundamental to determining the three-dimensional arrangement of atoms within a crystalline solid. For barium phosphates, these investigations reveal the precise structural architecture, which governs many of their physical and chemical properties.

X-ray Diffraction (XRD) is a primary and indispensable technique for the characterization of crystalline materials like barium phosphate (B84403). slideshare.netmdpi.com It serves as a fingerprinting method to identify the specific crystalline phases present in a sample and to assess its purity. slideshare.netrms-foundation.ch The principle relies on the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice, as described by Bragg's Law. slideshare.net

In the analysis of barium phosphate, the resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is unique to a specific phase. By comparing the experimental diffraction pattern to standard reference patterns from databases, such as the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF), the exact this compound compound can be identified. rms-foundation.ch For instance, XRD analysis can readily distinguish between different forms like dibasic barium hydrogen phosphate (BaHPO₄) and tribasic this compound (Ba₃(PO₄)₂). nih.gov

Furthermore, XRD is crucial for verifying the phase purity of synthesized this compound. researchgate.net The presence of sharp, well-defined diffraction peaks without significant noise or amorphous halos indicates a highly crystalline material. researchgate.net Any additional peaks not corresponding to the target phase would indicate the presence of impurities or secondary phases. Researchers have used XRD to confirm the successful synthesis of orthorhombic BaHPO₄ and to ensure the absence of unreacted precursors or other undesired crystalline byproducts. nih.gov For example, in the synthesis of barium-containing tricalcium phosphate, XRD is used to confirm that the material is a single phase. acs.org

The Rietveld method is a powerful analytical technique applied to powder diffraction data that goes beyond simple phase identification. shimadzu.comrigaku.com It involves a least-squares refinement process where a calculated diffraction pattern, based on a known crystal structure model, is fitted to the entire experimental pattern. rigaku.comscirp.org This method allows for the precise determination and refinement of various structural parameters, including lattice parameters, atomic positions, site occupancy factors, and crystallite size. rigaku.com

For complex systems, the Rietveld method is invaluable for quantitative phase analysis (QPA), enabling the determination of the weight fraction of each crystalline phase in a multiphase mixture without the need for calibration standards. shimadzu.comscirp.org The refinement process iteratively adjusts the structural model until the difference between the calculated and observed patterns is minimized. shimadzu.com The quality of the fit is often judged by numerical indicators of agreement. scirp.org

In the context of phosphate materials, Rietveld analysis has been successfully used to refine the crystal structures of various compounds. For instance, the crystal structure of barium-substituted alpha-tricalcium phosphate has been investigated using high-resolution synchrotron powder diffraction data and the Rietveld method. acs.org Similarly, this technique has been applied to other complex oxide systems to determine cell parameters, space groups, and atomic positions with high accuracy. mdpi.com The software used for these refinements, such as FullProf or TOPAS, employs functions like the pseudo-Voigt to model the peak shapes and a polynomial function for the background. shimadzu.comscirp.orgmdpi.com

For an unambiguous and highly precise determination of a crystal structure, single-crystal X-ray diffraction (SC-XRD) is the definitive method. biointerfaceresearch.com This technique requires a small, high-quality single crystal of the material, which is mounted on a diffractometer and rotated in a monochromatic X-ray beam. By analyzing the positions and intensities of the thousands of diffraction spots produced, the exact arrangement of atoms within the unit cell, including bond lengths and angles, can be determined with exceptional accuracy. biointerfaceresearch.commdpi.com

Several this compound compounds have been successfully synthesized as single crystals and their structures solved using SC-XRD. For example, single crystals of barium dihydrogenomonophosphate, Ba(H₂PO₄)₂, were prepared, and their structure was solved, revealing it to be triclinic with the space group P-1. biointerfaceresearch.comresearchgate.net The refinement of the SC-XRD data resulted in a low R-value (R = 0.0198), indicating an excellent agreement between the experimental data and the final structural model. biointerfaceresearch.comresearchgate.net

Similarly, SC-XRD analysis has established that neodymium-doped this compound (NdBP) crystallizes in the orthorhombic system. researchgate.net The technique has also been used to determine the complete structure of barium hydrogen phosphate (BaHPO₄), identifying its orthorhombic nature and the precise positions of the barium, phosphorus, and oxygen atoms. unt.edu This level of detail is crucial for understanding the intricate bonding and structural motifs that define the properties of these materials.

The crystal structure of any crystalline material is defined by its crystal system, space group, and lattice parameters. Barium phosphates exhibit a variety of crystal structures depending on their specific chemical formula.

Barium Dihydrogenomonophosphate (Ba(H₂PO₄)₂) : This compound is known to crystallize in two forms, one orthorhombic and one triclinic. biointerfaceresearch.comresearchgate.net The triclinic form has been extensively studied and is characterized by the centrosymmetric space group P-1. biointerfaceresearch.comresearchgate.net

Barium Hydrogen Phosphate (BaHPO₄) : This compound crystallizes in the orthorhombic system with the space group Pmn2₁ (an alternative setting of Pmn). nih.govunt.edu

Trithis compound (Ba₃(PO₄)₂) : This compound crystallizes in the trigonal system with the space group R-3m. materialsproject.org

Other Barium Phosphates : More complex barium phosphates, such as the double phosphate Ba₁.₅Fe₂(PO₄)₃, have been found to crystallize in the cubic system with the space group P2₁3. researchgate.net

The lattice parameters (the lengths of the unit cell edges a, b, c and the angles between them α, β, γ) are precise metrics determined from diffraction data. These parameters are unique to each compound and can be influenced by factors like temperature or doping. For example, in barium-doped α-tricalcium phosphate, the unit cell parameters were observed to increase with increasing barium content. acs.org

Below is a table summarizing the crystallographic data for several this compound compounds based on diffraction studies.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference(s) |

| Barium Dihydrogenomonophosphate | Ba(H₂PO₄)₂ | Triclinic | P-1 | 6.9917(5) | 7.1929(5) | 7.9667(9) | 104.517(8) | 95.918(7) | 109.459(6) | biointerfaceresearch.comresearchgate.net |

| Barium Hydrogen Phosphate | BaHPO₄ | Orthorhombic | Pmn2₁ | 5.71 | 7.05 | 4.61 | 90 | 90 | 90 | unt.edu |

| Trithis compound | Ba₃(PO₄)₂ | Trigonal | R-3m | 5.63 | 5.63 | 21.12 | 90 | 90 | 120 | materialsproject.org |

| Neodymium-doped this compound | NdBP | Orthorhombic | Pmma | 4.5930 | 14.1366 | 17.1682 | 90 | 90 | 90 | researchgate.net |

| Double Phosphate | Ba₁.₅Fe₂(PO₄)₃ | Cubic | P2₁3 | 9.866(1) | 9.866(1) | 9.866(1) | 90 | 90 | 90 | researchgate.net |

Note: The table presents data from various sources and represents specific reported structures. Slight variations may exist in the literature.

In the structure of triclinic Ba(H₂PO₄)₂ , the fundamental building blocks are [PO₄] tetrahedra. researchgate.net Two vertices of each tetrahedron are connected to hydrogen atoms, forming [H₂PO₄]⁻ anions. researchgate.net These phosphate groups are arranged in sheets, which are held together by Ba²⁺ cations. biointerfaceresearch.com The barium cation is coordinated by nine oxygen atoms. biointerfaceresearch.com

For Ba₃(PO₄)₂ , which has a trigonal structure, the framework consists of PO₄ tetrahedra and barium ions in different coordination environments. materialsproject.org There are two distinct Ba²⁺ sites. One site has a 10-coordinate geometry with Ba-O bond distances ranging from 2.67-2.92 Å. materialsproject.org The other site is 12-coordinate, forming distorted BaO₁₂ cuboctahedra that share edges with other BaO₁₂ cuboctahedra and PO₄ tetrahedra. materialsproject.org The P⁵⁺ ion is tetrahedrally coordinated to four oxygen atoms, with P-O bond lengths around 1.53-1.55 Å. materialsproject.org

In the orthorhombic structure of BaHPO₄ , the barium, phosphorus, and two sets of oxygen atoms lie in a plane of symmetry, while a third set of oxygen atoms occupies general positions. unt.edu A key feature indicated by the structural analysis is a characteristic O-H-O distance of 2.58 Å, which is indicative of a hydrogen bond. unt.edu

Analysis of more complex vanadate (B1173111) phosphates containing barium, such as α-Ba(VO)₃(P₂O₇)₂, reveals frameworks built from VO₆ octahedra and P₂O₇ diphosphate (B83284) groups. acs.org The barium ions reside in cavities within this framework, coordinated to nine oxygen atoms at distances ranging from 2.73 to 3.15 Å. acs.org The PO₄ tetrahedra within the diphosphate groups exhibit one long P-O bond corresponding to the bridging oxygen and three shorter P-O bonds. acs.org

Analysis of Crystal Systems, Space Groups, and Lattice Parameters

Microscopic and Morphological Characterization

While crystallographic techniques reveal the atomic-level structure, microscopic methods are essential for characterizing the material's morphology, which includes particle size, shape, and surface texture. These features are critical as they can significantly influence properties such as reactivity, dissolution rate, and performance in applications like coatings or composites.

TEM offers higher magnification and resolution, allowing for the visualization of the internal structure and the shape of individual nanoparticles. chalcogen.ro Bio-inspired synthesis of barium phosphates at different pH values yielded nanoparticles that were identified by TEM as irregular flakes with sizes in the range of 20-100 nm. chalcogen.ro These microscopic techniques provide a crucial link between the synthesis process and the final material's macroscopic properties.

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Defect Analysis

Vibrational and Electronic Spectroscopic Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. mdpi.compressbooks.pub The resulting spectrum acts as a molecular "fingerprint," allowing for the characterization of chemical bonds. nih.govgeneticsmr.org For this compound, FTIR is essential for identifying the characteristic vibrational modes of the phosphate (PO₄³⁻) groups. researchgate.net

The analysis of this compound using FTIR typically reveals absorption bands associated with the P-O bonds within the phosphate tetrahedra. researchgate.netresearchgate.net Spectra recorded for this compound samples synthesized under various conditions confirm the presence of these phosphate groups. researchgate.netrsc.org The mid-infrared range (4000–400 cm⁻¹) is most commonly used for this analysis. mdpi.comresearchgate.net The specific positions and intensities of the absorption bands can provide information about the structure and bonding within the material. researchgate.net

Table 1: Representative FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| ~1030-1100 | ν₃ (Asymmetric Stretching) | P-O in PO₄³⁻ | rsc.org |

| ~960-980 | ν₁ (Symmetric Stretching) | P-O in PO₄³⁻ | rsc.org |

| ~560-600 | ν₄ (Bending) | O-P-O in PO₄³⁻ | rsc.org |

| ~430 | ν₂ (Bending) | O-P-O in PO₄³⁻ | rsc.org |

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR that provides information about the chemical structure, bonding, and symmetry of molecules. mdpi.comspectroscopyonline.com It detects the inelastic scattering of monochromatic light, revealing vibrational modes of molecules that have a change in polarizability. mdpi.com

In the study of this compound, Raman spectroscopy is used to assign the vibrational modes of the phosphate anion (PO₄³⁻) and characterize the bonding within the crystal lattice. researchgate.netbiointerfaceresearch.com For phosphate compounds, an intense Raman band corresponding to the ν₁ symmetric stretching mode of the PO₄³⁻ group is typically observed around 975 cm⁻¹. researchgate.net Additional bands related to antisymmetric stretching (ν₃) and bending modes (ν₂, ν₄) of the phosphate and potentially hydrogen phosphate (HPO₄²⁻) units can also be identified. researchgate.net The analysis of these Raman bands helps in understanding the local symmetry of the phosphate tetrahedra and the nature of the covalent bonds within the structure. spectroscopyonline.comlbt-scientific.com

Table 2: Typical Raman Peak Assignments for Phosphate Groups

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| ~964-975 | ν₁ (Symmetric Stretching) | HPO₄²⁻ / PO₄³⁻ | researchgate.net |

| ~1016-1135 | ν₃ (Antisymmetric Stretching) | HPO₄²⁻ / PO₄³⁻ | researchgate.net |

| ~560-620 | ν₄ (Bending) | PO₄³⁻ | researchgate.net |

| ~415-460 | ν₂ (Bending) | PO₄³⁻ | researchgate.net |

Energy Dispersive X-ray (EDX) spectroscopy, often integrated with SEM, is a technique used for elemental analysis. sbpmat.org.brrockymountainlabs.com It identifies the elements present in a sample by detecting the characteristic X-rays emitted when the sample is bombarded with an electron beam. turkjps.orgrockymountainlabs.com EDX analysis of this compound confirms the presence of barium (Ba), phosphorus (P), and oxygen (O), and can be used to determine their relative ratios, for instance, confirming the Ba:P ratio of 3:2. researchgate.netsbpmat.org.br

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides quantitative information about the elemental composition and, crucially, the chemical (oxidation) states of the elements on a material's surface (typically the top 10 nm). carleton.edultschem.com XPS works by irradiating a sample with X-rays and measuring the kinetic energy of the ejected photoelectrons. ltschem.com For this compound, XPS is used to identify the characteristic binding energies of Ba, P, and O. researchgate.net Analysis of the P 2p peak, for example, can confirm that phosphorus exists in the phosphate (PO₄³⁻) state. ltschem.comresearchgate.net This ability to determine chemical states makes XPS a powerful tool for characterizing the surface chemistry of this compound materials. carleton.edu

Table 3: Comparison of EDX and XPS Techniques

| Feature | Energy Dispersive X-ray (EDX) | X-ray Photoelectron Spectroscopy (XPS) |

|---|---|---|

| Principle | Detects characteristic X-rays from electron beam interaction. rockymountainlabs.com | Measures kinetic energy of photoelectrons ejected by X-rays. carleton.edu |

| Information | Elemental composition. rockymountainlabs.com | Elemental composition and chemical/oxidation state. carleton.edu |

| Analysis Depth | Bulk analysis (microns). rockymountainlabs.com | Surface-sensitive (outermost ~10 nm). carleton.edu |

| Primary Use | Quantitative elemental mapping and bulk composition. nih.gov | Detailed surface chemistry and chemical state analysis. researchgate.net |

Diffuse Reflectance Spectroscopy (DRS) and Optical Absorption for Band Gap Determination

Diffuse Reflectance Spectroscopy (DRS) is a key technique for determining the optical band gap (Eg) of this compound, particularly for powder samples. The method involves irradiating the sample and measuring the diffusely reflected light over a range of wavelengths. The collected data can be transformed using the Kubelka-Munk function to obtain a spectrum analogous to an absorption spectrum. alfa-chemistry.com

From the absorption data, the band gap energy is commonly determined using a Tauc plot. ereztech.comfishersci.be This method is based on the relationship proposed by Tauc, Davis, and Mott:

(αhν)1/n = A(hν - Eg) ereztech.com

Where:

α is the absorption coefficient.

h is Planck's constant.

ν is the photon frequency.

A is a proportionality constant.

Eg is the band gap energy.

The exponent n denotes the nature of the electronic transition (e.g., n=2 for a direct allowed transition and n=1/2 for an indirect allowed transition). ereztech.com

By plotting (αhν)1/n against the photon energy (hν), the band gap (Eg) can be extrapolated from the linear region of the curve where it intersects the energy axis. ereztech.comnih.gov

Studies on various forms of this compound have reported a range of band gap values, reflecting its nature as a wide-band-gap material. For instance, manganese-doped this compound crystals have been shown to be insulators with a high band gap energy of 6.08 eV. nih.gov In another study, the band gap for pure this compound crystals was reported as 5.42 eV, which increased to 5.51 eV upon doping with chromium. cenmed.com Research on europium-doped this compound glasses containing nanodiamonds found that the optical band gap could be varied between 4.1 eV and 3.3 eV, depending on the concentration of the nanodiamonds. nih.gov Optical absorption spectra are also a fundamental tool for these calculations. ereztech.comfishersci.atalfa-chemistry.com

Interactive Table: Reported Band Gap Values for this compound and its Variants

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal stability of this compound. cenmed.comnih.gov TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Research has shown that the thermal stability of this compound can be influenced by its specific form and the presence of dopants. For example, TGA studies on pure this compound single crystals indicated stability up to 330°C, whereas cadmium-doped crystals were found to be stable only up to 240°C. ereztech.com In the case of manganese-doped this compound hydrate, the material demonstrated thermal stability up to 500°C when it reached its phosphorus pentoxide state. nih.gov this compound glasses also exhibit distinct thermal characteristics; a reference this compound glass showed a glass transition temperature (Tg) of 497°C and an onset of crystallization (Tx) at 645°C, indicating a thermal stability factor (ΔT = Tx – Tg) of 148°C. fishersci.fi Barium dihydrogen phosphate (Ba(H₂PO₄)₂) is stable up to the temperature at which it begins to dehydrate. flybase.org

Investigation of Dehydration and Thermal Decomposition Pathways

The thermal decomposition of this compound compounds often occurs in distinct stages, which can be clearly identified through thermal analysis.

For hydrated forms, the initial stage typically involves dehydration. In manganese-doped this compound hydrate, with a formula of (Mn₀.₁₀₂₂Ba₀.₈₉₇₈)₃(PO₄)₂·3H₂O, the loss of water molecules occurs in a temperature range of 45-127°C. nih.gov

Following dehydration, further heating leads to the decomposition of the phosphate structure. The decomposition of barium dihydrogen phosphate (Ba(H₂PO₄)₂) proceeds in two main steps. flybase.org The first step, with a maximum rate around 265°C, involves dehydration and the formation of barium dihydrogen pyrophosphate. flybase.org The second step, peaking at approximately 370°C, results in the formation of barium metaphosphate. flybase.org Similarly, heating barium hydrogen phosphate (BaHPO₄) to high temperatures (900–1,000°C) leads to its dehydration and the subsequent formation of barium pyrophosphate (Ba₂P₂O₇).

At very high temperatures, tribasic this compound (Ba₃(PO₄)₂) ultimately decomposes to yield barium oxide (BaO) and phosphorus pentoxide (P₂O₅).

Interactive Table: Thermal Decomposition Stages of this compound Compounds

Compound Information Table

Theoretical and Computational Modeling of Barium Phosphate Systems

Quantum Mechanical and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the electronic and structural properties of barium phosphate (B84403) compounds from first principles. mdpi.com This quantum mechanical approach allows for the modeling of chemical reactions and properties on an atomistic scale, providing predictions on structures, thermodynamics, and spectroscopic parameters. mdpi.com

DFT calculations are instrumental in predicting the optimized molecular geometry of barium phosphate compounds. researchgate.net For instance, in studies of the triclinic form of barium dihydrogenomonophosphate (Ba(H₂PO₄)₂), DFT methods using the B3LYP functional with the LanL2DZ basis set have been employed to calculate the ideal molecular structure. researchgate.netbiointerfaceresearch.com The structure consists of [PO₄] tetrahedra where two vertices are connected to hydrogen atoms, forming [H₂PO₄]⁻ anions that create cavities occupied by barium cations. researchgate.netbiointerfaceresearch.com

The theoretical calculations yield optimized bond lengths and angles that can be compared with experimental data from X-ray crystallography. biointerfaceresearch.com While the calculated structural parameters are generally in good agreement with experimental findings, slight discrepancies often arise. biointerfaceresearch.comcsic.es For example, calculated bond lengths may be slightly shorter than experimental ones because theoretical calculations typically model isolated molecules in the gaseous phase, whereas experimental results are from molecules in the solid state. biointerfaceresearch.com DFT has also been used to investigate the electronic structure of Ba₃(PO₄)₂, including its band structure and the partial density of states (PDOS). csic.es These calculations show that the valence band is primarily composed of the 2p states of oxygen atoms and the p states of phosphorus and barium atoms. csic.es

Below is a comparison of selected experimental and theoretical geometric parameters for Ba(H₂PO₄)₂.

| Parameter | Bond/Angle | Experimental Value (Å/°) | Theoretical Value (Å/°) |

|---|---|---|---|

| Bond Length | P-O1 | 1.503 | 1.493 |

| Bond Length | P-O2 | 1.509 | 1.499 |

| Bond Length | P-O3 | 1.561 | 1.551 |

| Bond Length | P-O4 | 1.564 | 1.554 |

| Bond Angle | O1-P-O2 | 115.51 | 114.51 |

| Bond Angle | O3-P-O4 | 104.98 | 103.98 |

DFT is a powerful method for calculating the harmonic vibrational frequencies, which are essential for interpreting experimental infrared (IR) and Raman spectra. researchgate.netbiointerfaceresearch.com The harmonic approximation involves describing vibrations based on a Taylor expansion of energy relative to the equilibrium geometry. nih.gov For Ba(H₂PO₄)₂, the optimal molecular geometry, harmonic vibrational frequencies, infrared intensities, and Raman scattering activities have been calculated using the DFT/B3LYP method with the LanL2DZ basis set. researchgate.netbiointerfaceresearch.comresearchgate.net

The bands observed in the experimental IR and Raman spectra are assigned based on these theoretical calculations and group analyses. biointerfaceresearch.comresearchgate.net For example, in Ba(H₂PO₄)₂, the asymmetric bending ν₄(δasO-P-O) of the phosphate anion appears as strong infrared bands, while the symmetric stretching modes ν₂(δs O-P-O) are also identified. researchgate.net The theoretical infrared and Raman spectra constructed from these calculations generally show good agreement with the experimental spectra, confirming the accuracy of the computational model. researchgate.netbiointerfaceresearch.com These calculations are not limited to barium phosphates but have been successfully applied to related compounds like strontium apatites, where calculated frequencies showed maximum deviations of only 5.6% from measured values. rsc.org

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides information on charge transfer within the molecule. mdpi.comresearchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity. mdpi.com

For barium dihydrogenomonophosphate, the HOMO-LUMO properties have been determined and discussed using DFT calculations. researchgate.netbiointerfaceresearch.comresearchgate.net These analyses help visualize the frontier molecular orbitals and examine charge transfer, which is imperative for understanding how molecules interact with other species. researchgate.net The HOMO, being the outermost orbital containing electrons, indicates the ability to donate electrons, while the LUMO represents the ability to accept electrons. mdpi.comresearchgate.net This type of analysis has been performed on related dihydrogen phosphate compounds, providing insights into their electronic behavior and reactivity. researchgate.net

The credibility of computational models hinges on their validation against experimental data. nih.gov For this compound systems, DFT predictions are regularly compared with experimental results from techniques like X-ray diffraction, FTIR, and Raman spectroscopy. mdpi.combiointerfaceresearch.com In the study of Ba(H₂PO₄)₂, the calculated structural parameters showed good agreement with single-crystal X-ray diffraction data. researchgate.netbiointerfaceresearch.com Similarly, the theoretical vibrational spectra constructed via DFT were consistent with the measured infrared and Raman spectra. researchgate.netbiointerfaceresearch.com

For Ba₃(PO₄)₂, DFT calculations of unit cell parameters were found to be in good agreement with experimental values, with the computed volume being about 3.2% smaller than the experimental volume. csic.es This process of comparing computational predictions to experimental observations is an iterative one; initial calculations can guide the design of validation experiments, and the results help refine the model until a reasonable agreement is achieved within preset criteria. nih.gov While DFT models for mineral-water interfaces have limitations in system size, their accuracy can be estimated by directly comparing predictions of spectroscopic and thermodynamic data with experimental observations. mdpi.com

HOMO-LUMO Energy Analysis and Charge Distribution

Thermodynamic and Phase Diagram Modeling

Thermodynamic modeling is essential for understanding the phase stability, structure, and properties of multicomponent systems like this compound glasses. These models establish crucial relationships between composition, structure, and macroscopic properties. csic.es

The Shakhmatkin and Vedishcheva thermodynamic (SVTD) model of associated solutions is a prominent theoretical framework used to describe the structure of this compound glasses. csic.esresearchgate.netfunglass.eu This model, which does not require adjustable parameters, assumes that a glass is an ideal solution composed of salt-like products formed from the reaction of constituent oxides (like BaO and P₂O₅) and any remaining unreacted oxides. csic.esresearchgate.net Its primary goal is to derive the short-range structure and predict properties such as molar volume. csic.esresearchgate.netfunglass.eucsic.es

Application of Partial Charge and Valence Matching Principles in Crystallochemistry

In the study of complex crystal structures such as those involving barium phosphates, theoretical models are essential for rationalizing and predicting structural arrangements and stability. The partial charge model (PCM) and the valence matching principle (VMP) are two complementary frameworks used to understand the crystallochemistry of these materials. acs.org

The Partial Charge Model (PCM) provides a method for describing the distribution of ionic charges throughout a crystal lattice. It moves beyond the simplistic assumption of formal integer charges (e.g., Ba²⁺, PO₄³⁻) and considers the partial covalent character of bonds, which results in a more nuanced distribution of electron density. This approach is particularly useful for understanding the interactions between different structural units, such as the barium cations and the phosphate anions. By calculating the partial charges on each atom, it is possible to model the electrostatic interactions that govern the crystal packing and to predict the most stable atomic arrangements.

The Valence Matching Principle (VMP) , which is derived from the bond valence method, offers a powerful tool for predicting the formation and stability of crystal structures. acs.org The principle states that stable structures will form when the Lewis acidity of the cation is closely matched by the Lewis basicity of the anion. In the context of this compound systems, this means that the bonding strength requirements of the Ba²⁺ cations must be satisfied by the available bonding strength of the phosphate (PO₄³⁻) groups, and vice versa.

Simulation of Physical and Chemical Phenomena

Modeling of Phase Transition Mechanisms and Dielectric Behavior

Theoretical modeling is crucial for understanding the complex phase transitions and dielectric properties of this compound compounds. These models help to interpret experimental data and predict material behavior under different conditions.

Single crystals of barium hydrogen phosphate (BaHPO₄), for instance, have been studied to understand their dielectric properties. researchgate.net The dielectric constant (ε') and dielectric loss (tan δ) show dependence on both temperature and frequency. researchgate.net In BaHPO₄ crystals, a notable shift in the dielectric constant is observed at higher temperatures, which is indicative of relaxor-type behavior. researchgate.net The transition in this material is modeled as a diffuse phase transition. The nature of this transition can be described by the relation:

1/ε' - 1/ε'max = A (T - Tc)γ

Here, ε'max is the maximum dielectric constant at the transition temperature (Tc), A is a constant, and γ is the diffusivity or diffuseness exponent. This model helps to quantify the degree of disorder and diffuseness of the phase transition. researchgate.net Furthermore, the activation energy for the dielectric relaxation process can be calculated from the temperature dependence of the AC conductivity (σac), providing insights into the energy barriers for the movement of charge carriers or dipolar entities within the crystal. researchgate.net

Studies on this compound glasses doped with transition metal oxides also utilize theoretical models to explain their dielectric behavior. researchgate.net The dielectric constant in these glasses is influenced by the type and concentration of the dopant ions. At high frequencies, the decrease in the dielectric constant is explained by the inability of charge carriers to follow the rapid variation of the applied electric field. researchgate.net The correlated barrier hopping (CBH) model has been suggested as a suitable mechanism to describe the dielectric behavior in some related systems, indicating that the polarization is of a non-Debye type. researchgate.net

While not this compound, extensive modeling of barium titanate (BaTiO₃), a material with a related perovskite structure, provides a powerful analogy for understanding phase transitions. uliege.betsar-fetopen.eu Second-principles models based on first-principles calculations for BaTiO₃ successfully predict the full sequence of phase transitions from the high-temperature cubic phase to the low-temperature rhombohedral phase. uliege.betsar-fetopen.eu These models reveal that the interaction between strain and the bonding environment of the central cation is essential for driving the phase transitions. uliege.be Such theoretical approaches could be adapted to provide deeper atomic-level insights into the phase transition mechanisms in various this compound compounds.

Theoretical Insights into Catalytic Reactions and Adsorption Mechanisms

Theoretical modeling provides fundamental insights into the potential catalytic activity of barium-containing materials, including phosphates, by examining their surface properties and interaction with reactants. While specific studies on this compound catalysis are not abundant, research on related barium compounds offers valuable theoretical perspectives on adsorption and reaction mechanisms.

For example, theoretical studies on barium carbonate (BaCO₃) as an electrocatalyst for the oxygen reduction reaction (ORR) provide a useful analogue. researchgate.net In-situ electrochemical Raman spectroscopy combined with theoretical calculations suggests that the barium ions on the catalyst surface play a critical role. researchgate.net These surface Ba²⁺ ions are believed to be the active sites for the adsorption of oxygen molecules. Furthermore, they are implicated in the subsequent formation and decomposition of reaction intermediates. researchgate.net This insight suggests that the surface of this compound, which would also feature exposed barium ions, could facilitate similar adsorption processes for oxygen-containing molecules, a key step in many catalytic oxidation reactions.

The principles of adsorption on metal oxide surfaces are well-established through theoretical models like Density Functional Theory (DFT). osti.gov These models are used to study the geometry of surface sites, the electronic structure, and the energetics of adsorbate-surface interactions. osti.gov For a potential this compound catalyst, DFT could be used to model the different crystal facets and surface defects (e.g., terraces, steps, kinks) and to determine which sites are most favorable for the adsorption of specific reactant molecules. The calculations can reveal how molecules bind to the surface, whether it's through physisorption (weak van der Waals forces) or chemisorption (formation of chemical bonds), and the associated energy changes. osti.gov

Furthermore, theoretical approaches are employed to elucidate entire reaction pathways. osti.gov By calculating the energy of reactants, intermediates, transition states, and products, a complete energy profile for a proposed catalytic cycle can be constructed. This allows for the identification of the rate-determining step and provides a basis for designing more efficient catalysts. For instance, in the conversion of ethanol (B145695) to butanol over MgO, theoretical calculations have been used to propose different reaction routes that may dominate at different temperatures. osti.gov Similar computational strategies could be applied to predict the catalytic performance of this compound in various reactions, such as dehydration or oxidation of alcohols, by modeling the adsorption of reactants, the surface-mediated C-H or O-H bond scissions, and the subsequent reaction steps.

Advanced Functional Applications and Research Directions

Luminescent Materials and Phosphor Technology

Barium phosphate (B84403) serves as a versatile host matrix for rare-earth ions, enabling the creation of phosphors with tailored light-emitting properties. These materials are critical components in solid-state lighting technologies, particularly for white light-emitting diodes (W-LEDs).

The development of efficient phosphors hinges on the synthesis method, which influences the material's crystallinity, particle size, and the successful incorporation of dopant ions into the host lattice. Several methods are employed to synthesize rare-earth-doped barium phosphate phosphors.

A prevalent technique is the conventional solid-state reaction method . This process involves mixing stoichiometric amounts of raw materials, such as barium carbonate (BaCO₃), a phosphate source like ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄), and the desired rare-earth oxides (e.g., Dy₂O₃, Er₂O₃). scirp.orgsci-hub.se The mixture is ground and subjected to high-temperature annealing, often in multiple steps, at temperatures that can exceed 1000°C. scirp.orgsci-hub.se This high-temperature treatment facilitates the diffusion of ions and the formation of the desired crystalline phase. ias.ac.in While effective, this method can sometimes require long processing times and high temperatures. ias.ac.in

Wet-chemical methods , such as co-precipitation and sol-gel processes, offer an alternative. In co-precipitation, aqueous solutions of barium salts (e.g., Ba(NO₃)₂) and phosphate salts (e.g., (NH₄)₂HPO₄) are mixed to precipitate nanostructured this compound. researchgate.net This can be followed by a calcination step to crystallize the material. A series of barium pyrophosphate (Ba₂P₂O₇) phosphors doped with Ce³⁺ or Tb³⁺ ions were successfully synthesized using a co-precipitation method followed by reduction in a reducing atmosphere. iphy.ac.cn Wet chemical synthesis was also used to prepare BiPO₄ phosphors doped with Dy³⁺, Tb³⁺, and Sm³⁺. ias.ac.in These solution-based routes can offer better homogeneity and control over particle size at lower synthesis temperatures compared to solid-state reactions. ias.ac.in

The choice of rare-earth dopant is crucial for determining the emission color. Ions such as Dysprosium (Dy³⁺), Terbium (Tb³⁺), Samarium (Sm³⁺), and Europium (Eu²⁺/Eu³⁺) are commonly used as activators to generate a range of colors from blue-green to red. mdpi.comresearchgate.net For instance, Dy³⁺ doping can produce yellow-emitting phosphors, Tb³⁺ yields green, and Sm³⁺ results in red emission within a BaWO₄ host, which shares structural similarities with phosphate applications. mdpi.com

Interactive Table: Synthesis of Rare-Earth Doped this compound & Related Phosphors

| Phosphor System | Synthesis Method | Dopants | Key Finding | Reference |

|---|---|---|---|---|

| BaWO₄:Dy³⁺ | Solid-State Reaction | Dy³⁺ | Optimal Dy³⁺ concentration for maximum emission intensity was found to be 5 mol%. | scirp.org |

| Li₂BaP₂O₇:Er³⁺ | Classic Ceramic Method (Solid-State) | Er³⁺ | Synthesized phosphor exhibits a monoclinic single-phase structure, suitable for green light emission. | sci-hub.se |

| Ba₂P₂O₇ (BPO) | Co-precipitation | Ce³⁺, Tb³⁺ | Produced a series of phosphors where emission could be tuned from blue to green. | iphy.ac.cn |

| BaZn₂(PO₄)₂ (BZP) | Solid-State Reaction | Eu³⁺ | Emission intensity improved with Eu³⁺ concentration up to 4.0 mol%. | researchgate.net |

The ability to tune the emission color of this compound phosphors is often achieved by co-doping with a sensitizer (B1316253) and an activator ion. The sensitizer absorbs the excitation energy (e.g., from a near-UV LED chip) and efficiently transfers it to the activator, which then emits light at its characteristic wavelength. sci-hub.st

A common and effective energy transfer pair is Cerium (Ce³⁺) as the sensitizer and Terbium (Tb³⁺) as the activator. In Ce³⁺/Tb³⁺ co-doped barium pyrophosphate (BPO), the emission color can be precisely tuned from blue (characteristic of Ce³⁺) to green (characteristic of Tb³⁺) by adjusting the doping concentration of Tb³⁺. iphy.ac.cn The efficiency of this energy transfer can be very high, reaching approximately 85% in the BPO:Ce³⁺, Tb³⁺ system. iphy.ac.cn

The mechanism of this non-radiative energy transfer is typically governed by multipolar interactions. sci-hub.st Studies on the BPO:Ce³⁺, Tb³⁺ system determined that the energy transfer occurs via a dipole-dipole interaction, with a calculated critical distance (the distance at which transfer efficiency is 50%) of 25.86 Å. iphy.ac.cn In other phosphate systems, such as Ba₃LaNa(PO₄)₃F:Eu²⁺,Tb³⁺, the energy transfer from Eu²⁺ to Tb³⁺ was identified as a dipole-quadrupole mechanism. acs.org The spectral overlap between the emission band of the sensitizer and the excitation band of the activator is a prerequisite for efficient energy transfer. acs.org

The ultimate test for a phosphor is its performance in a device. This compound-based phosphors are being evaluated as potential candidates for near-UV (n-UV) pumped W-LEDs. This approach, which uses a n-UV chip to excite a blend of red, green, and blue (RGB) phosphors, is favored over the more common blue-chip-plus-yellow-phosphor design due to its potential for a higher color rendering index (CRI) and better color quality. researchgate.netrsc.org

Research has demonstrated that rare-earth-doped this compound and related phosphors can be efficiently excited by n-UV and blue light. researchgate.net For example, Sm³⁺-doped Ca₆BaP₄O₁₇ phosphors show strong excitation in the near-UV and blue regions and emit in the orange-red part of the spectrum, making them promising red-emitting components for W-LEDs. researchgate.net Similarly, Eu³⁺-doped BaZn₂(PO₄)₂ (BZP) phosphors exhibit intense red emission with CIE color coordinates (0.625, 0.363) that are close to commercial Y₂O₂S:Eu³⁺ red phosphors, signifying their potential for creating high-fidelity white light. researchgate.net

The performance of these phosphors is also evaluated for their potential in field-emission displays (FEDs). Under low-voltage electron-beam excitation, certain phosphate phosphors exhibit their characteristic emissions, indicating their suitability for this alternative display technology. acs.org The development of single-phase phosphors that can emit white light, such as Dy³⁺-activated BaLa₂ZnO₅, is also a significant area of research, as it simplifies the fabrication of W-LEDs. rsc.org

For phosphors used in high-power LEDs, thermal stability is a critical performance metric. The temperature of an LED chip can reach 100-150°C during operation, which can cause a significant decrease in the phosphor's light output, a phenomenon known as thermal quenching. researchgate.net Therefore, developing phosphors with high thermal stability is essential for maintaining the efficiency and longevity of the lighting device.

This compound-based phosphors have shown promising thermal stability. In one study, Ce³⁺/Tb³⁺ co-doped barium pyrophosphate phosphors maintained 95% of their room-temperature emission intensity at 423 K (150°C). iphy.ac.cn Similarly, Eu³⁺-doped BaZn₂(PO₄)₂ phosphors retained 62.25% of their room temperature photoluminescence intensity at 150°C. researchgate.net The thermal stability is often quantified by the activation energy (ΔE) for thermal quenching; a higher activation energy indicates better thermal stability. researchgate.net

The excellent thermal stability in some systems is attributed to efficient energy transfer. In certain Ce³⁺/Tb³⁺ co-doped phosphors, the high thermal stability of the green emission is attributed to the suppression of the thermal de-excitation of Ce³⁺ through fast energy transfer to the more thermally stable Tb³⁺ ions. acs.org Hosts with high structural rigidity and large bandgaps are also known to exhibit better thermal resistance, as this restricts non-radiative transitions. researchgate.net

Performance Evaluation in White Light-Emitting Diodes (W-LEDs) and Display Devices

Biomedical Materials Science and Engineering

Beyond optoelectronics, barium-based phosphate compounds are being explored for specialized roles in biomedical imaging, capitalizing on the high atomic number of barium, which provides excellent X-ray attenuation.

Micro-computed tomography (micro-CT) is a powerful, high-resolution 3D imaging technique used in preclinical research to visualize fine anatomical structures, such as the vascular networks of organs. researchgate.netresearchgate.netnih.gov To achieve clear, high-quality images of blood vessels, a contrast agent must be introduced into the vasculature.

Nanostructured this compound has emerged as a potential new class of contrast agent for this purpose. researchgate.net Researchers have fabricated this compound nanostructures through a simple wet precipitation method, using barium nitrate (B79036) (Ba(NO₃)₂) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) as precursors. researchgate.net Characterization of the resulting material confirmed the synthesis of nanostructured this compound. researchgate.net

When used as a contrast agent for ex vivo micro-CT imaging of a mouse brain, the nanostructured this compound produced sharp images with excellent contrast. researchgate.net Both major vessels and the finer microvasculature were clearly observable, demonstrating its potential as a useful vascular contrast agent for micro-CT imaging. researchgate.net

A related approach involves the in situ formation of barium precipitates. One study explored the perfusion of an aqueous barium chloride (BaCl₂) and gelatin mixture. researchgate.netnih.gov This method yielded visualization of the cerebrovasculature that was equal or superior to the commercial standard, Microfil. researchgate.netnih.govnih.gov However, a significant challenge with this approach is the incompatibility of BaCl₂ with phosphate-containing buffers and fixatives, which are commonly used in perfusion protocols, as they cause unwanted precipitation. researchgate.netnih.govnih.gov

Interactive Table: this compound in Micro-CT Imaging

| Contrast Agent | Synthesis/Formulation | Application | Key Finding | Reference |

|---|---|---|---|---|

| Nanostructured this compound | Wet precipitation using Ba(NO₃)₂ and (NH₄)₂HPO₄ | Ex vivo micro-CT of mouse brain vasculature | Produced sharp images with excellent contrast, clearly visualizing major vessels and microvasculature. | researchgate.net |

| Barium Chloride / Gelatin | Aqueous mixture | Micro-CT of adult mouse cerebrovasculature | Provided equal or superior visualization compared to Microfil but was incompatible with phosphate buffers. | researchgate.netnih.govnih.gov |

Assessment of Biocompatibility and Cytotoxicity for Biological Applications

The suitability of this compound for use in biological systems is a subject of ongoing research. Studies combining barium with calcium phosphates to create cements have shown that these materials can be nontoxic and biocompatible. encyclopedia.pubmdpi.com For instance, when islets were embedded in microcapsules containing barium, they successfully reversed diabetes in animal models for nearly a year. encyclopedia.pub Furthermore, cell lines such as CCL-13 and L929 have demonstrated rapid growth, reaching confluence within three days on a barium-crosslinked matrix. encyclopedia.pubmdpi.com

Nanostructured this compound, synthesized for use as a micro-CT contrast agent, has been evaluated for its impact on cell viability. An MTT assay, a standard colorimetric test, indicated that these nanostructures generally exhibit low to moderate cytotoxicity. researchgate.net While some alkaline compounds like barium hydroxide (B78521) have not been successful in initiating mineralization processes in dental applications, the combination of barium ions with calcium phosphate matrices in bioceramics appears to yield biocompatible outcomes. encyclopedia.pubnih.gov The general approach to assessing the biocompatibility of materials intended for medical use involves a series of standardized tests, including extract tests, direct contact, and indirect contact assays, to screen for cytotoxic effects. nih.gov

Integration into Chemically Bonded Phosphate Ceramics for Radiation Shielding

This compound is a key component in the development of advanced radiation shielding materials. patsnap.com It can be integrated into Chemically Bonded Phosphate Ceramics (CBPCs), which are formed by an acid-base reaction at ambient temperatures. dntb.gov.ua The inclusion of barium, a heavy element, into the ceramic matrix enhances the material's ability to resist and attenuate ionization energy, such as gamma rays. patsnap.comdntb.gov.ua

Research has focused on preparing CBPCs that incorporate barium to improve shielding properties while maintaining good mechanical strength. dntb.gov.ua These materials are considered for various applications, including the encapsulation of radioactive waste and the creation of shielding for nuclear facilities. amazon.comelsevier.com Patent documents describe compositions where a chemically bonded oxide-phosphate ceramic matrix incorporates radiation-shielding materials like barium oxide, demonstrating the practical development in this area. justia.com

Investigations in Bone Regeneration and Bioceramic Applications

The potential of this compound in bone tissue engineering and as a component of bioceramics is an active area of investigation. mdpi.comnih.gov Barium ions (Ba²⁺) can be incorporated into calcium phosphate (CaP) structures, such as α-tricalcium phosphate (α-TCP), to create novel biocements. encyclopedia.pub Studies have shown that these barium-doped cements are not only nontoxic and biocompatible but can also exhibit faster setting times. encyclopedia.pubmdpi.com